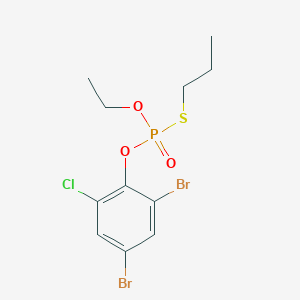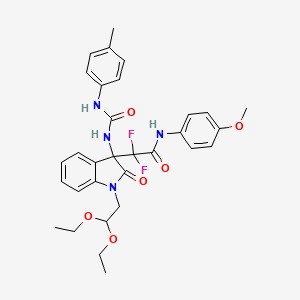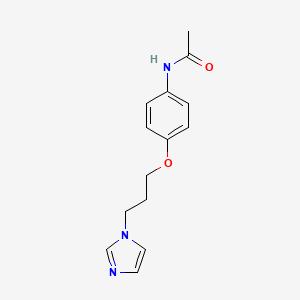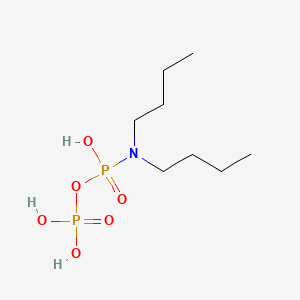
Dibutylamidodiphosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylamidodiphosphoric acid is a chemical compound with the molecular formula C8H21NO6P2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutylamidodiphosphoric acid typically involves the reaction of dibutylamine with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{POCl}_3 + \text{(C}_4\text{H}_9\text{)}_2\text{NH} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{NPOCl}_2 ] [ \text{(C}_4\text{H}_9\text{)}_2\text{NPOCl}_2 + \text{H}_2\text{O} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{NPO(OH)}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Dibutylamidodiphosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The amido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoric acid compounds.
科学研究应用
Dibutylamidodiphosphoric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical processes and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
作用机制
The mechanism by which dibutylamidodiphosphoric acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to dibutylamidodiphosphoric acid include other phosphoric acid derivatives and amido phosphates, such as:
- Diethylamidodiphosphoric acid
- Dimethylamidodiphosphoric acid
- Diphenylamidodiphosphoric acid
Uniqueness
This compound is unique due to its specific structural features, such as the dibutylamido group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
属性
CAS 编号 |
10024-88-1 |
|---|---|
分子式 |
C8H21NO6P2 |
分子量 |
289.20 g/mol |
IUPAC 名称 |
N,N-dibutyl-phosphonooxyphosphonamidic acid |
InChI |
InChI=1S/C8H21NO6P2/c1-3-5-7-9(8-6-4-2)16(10,11)15-17(12,13)14/h3-8H2,1-2H3,(H,10,11)(H2,12,13,14) |
InChI 键 |
FWLZLRFPZLTBRF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)P(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



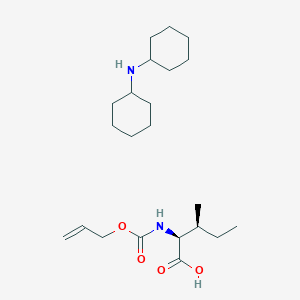
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
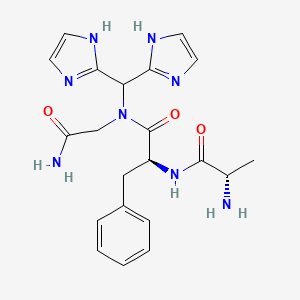
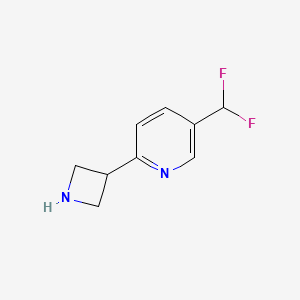

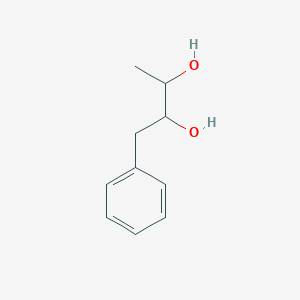
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)

